N-Cyclopropylindoline-4-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
N-cyclopropyl-2,3-dihydro-1H-indole-4-carboxamide |
InChI |
InChI=1S/C12H14N2O/c15-12(14-8-4-5-8)10-2-1-3-11-9(10)6-7-13-11/h1-3,8,13H,4-7H2,(H,14,15) |
InChI Key |
QBTJXNHPQJITDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=C3CCNC3=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for N Cyclopropylindoline 4 Carboxamide and Analogues
Strategies for the Construction of the Indoline (B122111) Core
The indoline scaffold is a privileged heterocyclic motif found in numerous natural products and pharmaceuticals. Its synthesis has been the subject of extensive research, leading to a variety of effective methods for its construction.
The formation of the indoline ring system is the foundational step in the synthesis of N-cyclopropylindoline-4-carboxamide. This is typically achieved through intramolecular cyclization of a suitably substituted benzene derivative. Several powerful catalytic methods have been developed for this transformation.
One prominent strategy is the palladium-catalyzed intramolecular amination of C(sp²)–H bonds. This approach utilizes a directing group, such as picolinamide (PA), on a β-arylethylamine substrate. In the presence of a palladium catalyst, an intramolecular C-N bond is formed to yield the indoline ring. Another method involves the Brønsted acid-catalyzed transfer hydrogenation of indole (B1671886) derivatives, using a hydrogen source like Hantzsch dihydropyridine to reduce the indole double bond and form the indoline core. Furthermore, transition metals like iridium and copper have been used to catalyze cycloaddition reactions that furnish the indoline scaffold. For instance, an iridium-catalyzed [4+1] cycloaddition of hydroxyallyl anilines with sulfoxonium ylides can produce 3-vinyl indolines.
| Cyclization Method | Catalyst/Reagent | Substrate Type | Key Features |
| Intramolecular C-H Amination | Palladium(II) Acetate | Picolinamide-protected β-arylethylamine | High efficiency, mild conditions, uses inexpensive reagents. |
| Transfer Hydrogenation | Brønsted Acid (e.g., phosphoric acid) | Indole derivative | Forms optically active indolines with high enantioselectivity. |
| [4+1] Cycloaddition | Iridium complex | Hydroxyallyl aniline | Produces functionalized 3-vinyl indolines enantioselectively. |
| Decarboxylative [4+1] Cycloaddition | Copper complex | Propargylic carbamate | Yields chiral indolines with flexible alkyne groups. |
To synthesize this compound, a carboxylic acid or a precursor functional group must be installed at the C4 position of the benzene ring. This is a challenging task due to the inherent reactivity of the indole/indoline system, which typically favors functionalization at other positions (e.g., C2, C3, C5, or C7).
A common strategy begins with a pre-functionalized starting material, such as 4-bromoindole. The bromine atom serves as a versatile handle for introducing the desired carboxyl group. This can be achieved through several methods, including:
Metal-Halogen Exchange: Treatment of 4-bromoindole with a strong base like n-butyllithium or a Grignard reagent followed by quenching with carbon dioxide (CO₂) gas or dry ice.
Palladium-Catalyzed Carbonylation: A reaction using carbon monoxide (CO) gas, a palladium catalyst, and a suitable nucleophile to convert the aryl bromide into a carboxylic acid derivative.
Once the carboxyl group is installed on the indole ring, the subsequent reduction of the indole to an indoline can be performed, for instance, by catalytic hydrogenation or using a chemical reductant like sodium cyanoborohydride, yielding indoline-4-carboxylic acid. This compound is a key intermediate in the synthesis.
Introduction of the Cyclopropyl (B3062369) Moiety
The N-cyclopropyl group is a key structural feature of the target molecule. This small, strained ring can significantly influence the pharmacological properties of a molecule by altering its conformation, lipophilicity, and metabolic stability.
While the target molecule contains an N-cyclopropyl group, it is relevant to briefly discuss the general synthesis of cyclopropane (B1198618) rings. Stereoselective cyclopropanation reactions are fundamental for creating these three-membered rings with defined stereochemistry. Common methods include the Simmons-Smith reaction (using a zinc carbenoid), transition-metal-catalyzed decomposition of diazo compounds, and Michael-initiated ring closure reactions. In the context of indoline alkaloid synthesis, cyclopropanation of indoles can be a key step to form complex fused ring systems. However, for the synthesis of this compound, the more direct approach is the attachment of a pre-formed cyclopropyl group to the indoline nitrogen.
The introduction of the cyclopropyl group onto the nitrogen atom of the indoline-4-carboxylic acid (or its ester precursor) is a crucial C-N bond-forming step. Modern cross-coupling reactions are well-suited for this transformation.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is one of the most powerful and versatile methods for forming C-N bonds
Formation of the Carboxamide Linkage at the Indoline-4-position
Amide Coupling Reactions for Carboxamide Synthesis
The formation of the amide bond between the indoline-4-carboxylic acid precursor and cyclopropylamine (B47189) is a critical step in the synthesis of this compound. A variety of coupling reagents have been developed to facilitate this transformation by activating the carboxylic acid moiety, thereby making it more susceptible to nucleophilic attack by the amine.
Commonly employed coupling agents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), and uronium-based reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea or an active ester intermediate, which is then readily attacked by the amine to form the desired amide. To enhance reaction rates and minimize side reactions, additives such as 1-hydroxybenzotriazole (HOBt) are often included.
A representative procedure for the synthesis of indolyl carboxylic acid amides involves the use of DCC as a coupling agent in the presence of HOBt as a catalyst in a suitable solvent like dichloromethane nih.gov. The selection of the coupling reagent and reaction conditions can be tailored to the specific substrates to optimize yield and purity.
| Coupling Reagent | Additive | Solvent | Typical Yield (%) |
| DCC | HOBt | Dichloromethane | 70-90 |
| HBTU | Hünig's base | Dichloromethane | 75-95 |
| EDC | HOBt, DMAP | Acetonitrile | 80-98 |
| TBTU | DIPEA | DMF | 70-90 |
This table presents a summary of common amide coupling reagents and conditions applicable to the synthesis of carboxamides, with typical yield ranges based on analogous reactions reported in the literature.
Regioselective Functionalization at Position 4 of Indoline
A significant challenge in the synthesis of this compound is the regioselective introduction of the carboxylic acid or a precursor functional group at the C4 position of the indoline ring. The inherent electronic properties of the indole and indoline systems typically favor functionalization at other positions, such as C2, C3, or C7.
One strategic approach to achieve C4-functionalization is to start with a pre-functionalized benzene derivative that can be elaborated into the indoline ring. For instance, a synthetic route can commence with 2-methyl-3-nitrobenzoic acid methyl ester. Through a sequence of reduction, oxidation, and protection of the resulting aldehyde, followed by condensation and reductive cyclization, indole-4-carboxaldehyde can be obtained. This aldehyde can then be oxidized to the corresponding carboxylic acid, which, after reduction of the indole to an indoline, serves as the key precursor for the final amide coupling.
Modern synthetic methods, such as transition metal-catalyzed C-H activation, offer more direct routes to C4-functionalized indoles. These methods employ directing groups to guide the metal catalyst to the desired position on the aromatic ring, enabling the direct introduction of a functional group. While not yet specifically reported for the direct carboxylation at C4 of an unsubstituted indoline, these strategies hold promise for more efficient future syntheses.
Divergent Synthesis of this compound Derivatives
Divergent synthesis is a powerful strategy for the rapid generation of a library of structurally related compounds from a common intermediate. This approach is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. In the context of this compound, a divergent synthetic plan would involve the preparation of a key indoline-4-carboxylic acid intermediate, which can then be coupled with a variety of amines to produce a range of N-substituted analogues.
Conversely, a library of substituted indoline-4-carboxylic acids can be synthesized and subsequently coupled with cyclopropylamine to explore the impact of substitutions on the indoline core. The development of robust and high-yielding methods for both the synthesis of diverse indoline precursors and the final amide coupling step is essential for the successful implementation of a divergent synthetic strategy.
| Common Intermediate | Diversification Point | Resulting Analogues |
| Indoline-4-carboxylic acid | Amine coupling partner | N-alkyl, N-aryl, N-heterocyclyl indoline-4-carboxamides |
| Substituted Indoline Precursors | Subsequent functionalization and coupling | Indoline-4-carboxamides with substitutions on the aromatic ring or nitrogen atom |
This interactive table illustrates the principles of divergent synthesis as applied to the generation of this compound derivatives.
Catalyst Development in this compound Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. In the synthesis of this compound, catalysts are crucial for both the construction of the indoline nucleus and the final amide bond formation.
For the regioselective functionalization of the indoline core, transition metal catalysts, particularly those based on rhodium and palladium, have been investigated for C-H activation and functionalization of indoles. These catalysts, in conjunction with appropriate directing groups, can enable the direct introduction of functional groups at specific positions, potentially streamlining the synthesis of the indoline-4-carboxylic acid precursor.
In the context of amide bond formation, while stoichiometric coupling reagents are widely used, the development of catalytic methods is an area of active research. Catalytic amounts of activating agents or the use of catalysts that can directly mediate the condensation of carboxylic acids and amines are being explored to improve the atom economy and reduce waste in amide synthesis. For example, the use of 4-(dimethylamino)pyridine (DMAP) as a catalyst in conjunction with other reagents has been shown to be effective in certain amide coupling reactions.
| Catalytic Process | Catalyst/Reagent | Purpose |
| C-H Functionalization | Rhodium complexes | Regioselective introduction of functional groups on the indoline ring |
| Amide Coupling | DMAP | Catalytic activation of the carboxylic acid for amidation |
| Reductive Cyclization | Raney Nickel | Formation of the indoline ring from a nitro precursor |
This table highlights key catalytic processes and the catalysts/reagents involved in the synthesis of this compound and its precursors.
Structure Activity Relationship Sar Studies of N Cyclopropylindoline 4 Carboxamide Derivatives
Conformational Analysis and its Implications for SAR
The three-dimensional arrangement of a molecule, or its conformation, is a critical determinant of its interaction with a biological target. For N-cyclopropylindoline-4-carboxamide derivatives, conformational analysis reveals the spatial orientation of the key functional groups, which in turn dictates the molecule's ability to fit into a receptor's binding pocket.
Computational methods, such as those combining NMR data with force field-based conformational searching, are instrumental in elucidating the solution-state conformational profiles of flexible molecules and identifying low-energy, potentially bioactive conformers. emory.edu Understanding the conformational landscape of this compound derivatives is therefore essential for interpreting SAR data and designing new analogs with improved biological activity.
Elucidating the Role of the Cyclopropyl (B3062369) Group in Biological Activity
The cyclopropyl group, a three-membered carbocyclic ring, is a versatile substituent in medicinal chemistry, often introduced to enhance a molecule's pharmacological properties. nih.govresearchgate.net Its unique electronic and conformational characteristics significantly contribute to the biological activity of this compound derivatives.
The cyclopropane (B1198618) ring is known to increase metabolic stability due to its strong C-H bonds, which are more resistant to enzymatic oxidation compared to those in linear alkyl chains. nih.govresearchgate.net This can lead to improved pharmacokinetic profiles. Furthermore, the rigid nature of the cyclopropyl group restricts the conformational flexibility of the attached carboxamide, which can be entropically favorable for receptor binding by reducing the energetic penalty of adopting a specific bioactive conformation. nih.gov
From an electronic standpoint, the cyclopropyl group possesses enhanced π-character in its C-C bonds, allowing it to participate in favorable interactions with biological targets. nih.gov In some cases, the substitution of a linear alkyl chain with a cyclopropyl group can dramatically alter the biological activity profile. For instance, in a study on fentanyl analogs, the cyclopropyl derivative acted as a full agonist, while the corresponding linear valeryl analog was only a partial agonist, a difference attributed to the better accommodation of the cyclopropyl group within the receptor's active site. nih.gov This highlights the profound impact that this small ring system can have on molecular recognition and function.
To illustrate the influence of the cyclopropyl group on biological activity, the following hypothetical data table compares the potency of N-substituted indoline-4-carboxamides.
| Compound | N-Substituent | Relative Potency |
| 1a | Cyclopropyl | 100 |
| 1b | Isopropyl | 60 |
| 1c | Cyclobutyl | 75 |
| 1d | Phenyl | 40 |
This table is illustrative and based on general SAR principles.
Modulating the Indoline (B122111) Core for Enhanced Target Interaction
The indoline scaffold serves as the central structural anchor for this class of compounds. Modifications to this bicyclic system, including substitution on the aromatic ring and bioisosteric replacement of the entire core, are key strategies for optimizing target interactions and selectivity. researchgate.netnih.gov
Substituents on the aromatic portion of the indoline ring can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile. For example, in related indole-based compounds, substitutions at the 5- and 7-positions have been shown to significantly affect binding affinity for various targets. mdpi.com The introduction of electron-withdrawing or electron-donating groups can modulate the pKa of the indoline nitrogen and influence hydrogen bonding interactions with the target protein.
Bioisosteric replacement of the indoline nucleus with other heterocyclic systems is a common strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties while retaining the key binding interactions. researchgate.netnih.govnih.gov For instance, replacing the indoline with a benzothiazole (B30560) or a quinoline (B57606) could alter the compound's ADME (absorption, distribution, metabolism, and excretion) profile and potentially lead to new intellectual property. The choice of a bioisosteric replacement depends on the specific therapeutic target and the desired pharmacological profile.
The following table presents hypothetical data on the effect of substitutions on the indoline ring on biological activity.
| Compound | Indoline Substitution | Relative Potency |
| 2a | Unsubstituted | 100 |
| 2b | 5-Fluoro | 120 |
| 2c | 6-Methoxy | 90 |
| 2d | 7-Methyl | 110 |
This table is illustrative and based on general SAR principles.
Impact of Carboxamide Substituents on Activity and Selectivity Profiles
The carboxamide moiety in this compound serves as a crucial linker, and modifications to this group can have a significant impact on the compound's biological activity and selectivity. nih.gov The nature of the substituent on the carboxamide nitrogen, as well as the orientation of the carboxamide group itself, can influence key interactions with the target.
Varying the substituents on the carboxamide can alter the molecule's hydrogen bonding capacity, lipophilicity, and steric bulk. For example, replacing the cyclopropyl group with other small alkyl or cycloalkyl groups can probe the size and nature of the corresponding binding pocket on the target protein. Aromatic or heteroaromatic substituents can introduce additional π-stacking or polar interactions. In studies of other carboxamide-containing compounds, the nature of the amide substituent has been shown to be critical for both potency and selectivity. nih.gov
The position of the carboxamide group on the indoline ring is also a key determinant of activity. Moving the carboxamide from the 4-position to other positions, such as the 5-, 6-, or 7-position, would significantly alter the vector and distance of the N-cyclopropyl group relative to the indoline scaffold, likely leading to a different or loss of biological activity.
A hypothetical SAR table for modifications of the carboxamide group is presented below.
| Compound | Carboxamide Modification | Relative Potency |
| 3a | N-Cyclopropyl | 100 |
| 3b | N-Methyl | 50 |
| 3c | N-Phenyl | 30 |
| 3d | N-(Pyridin-2-yl) | 70 |
This table is illustrative and based on general SAR principles.
Stereochemical Contributions to Structure-Activity Relationships
Stereochemistry plays a vital role in the interaction of small molecules with chiral biological targets such as proteins and enzymes. The introduction of stereocenters into the this compound scaffold can lead to enantiomers or diastereomers with significantly different biological activities, a phenomenon known as stereoselectivity.
For instance, if a substituent is introduced on the indoline ring or on the cyclopropyl group, a chiral center can be created. The (R)- and (S)-enantiomers of such a molecule may exhibit different potencies and selectivities due to their distinct three-dimensional arrangements, which can lead to one enantiomer having a more favorable interaction with the target's binding site than the other.
While specific stereochemical studies on this compound are not extensively reported in the public domain, the principles of stereoselectivity are well-established in medicinal chemistry. In many drug classes, one enantiomer is responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). Therefore, the synthesis and biological evaluation of individual stereoisomers are crucial steps in the optimization of any chiral drug candidate.
The following table illustrates a hypothetical example of the impact of stereochemistry on biological activity.
| Compound | Stereochemistry | Relative Potency |
| 4a | (R)-enantiomer | 100 |
| 4b | (S)-enantiomer | 10 |
| 4c | Racemic mixture | 55 |
This table is illustrative and based on general SAR principles.
Multiparameter Optimization in this compound Design
Modern drug discovery is a complex process of multiparameter optimization (MPO), where the goal is to simultaneously refine multiple properties of a compound to achieve a desired therapeutic profile. optibrium.cominternational-pharma.com This goes beyond simply maximizing potency and includes optimizing for absorption, distribution, metabolism, and excretion (ADME) properties, as well as minimizing off-target effects and toxicity. nih.gov
For this compound derivatives, an MPO approach would involve the systematic evaluation of how modifications to each part of the molecule affect a range of parameters. For example, while a particular substitution on the indoline ring might increase potency, it could also increase lipophilicity to an undesirable level, leading to poor solubility or increased metabolic clearance.
Computational tools and in vitro assays are heavily utilized in MPO to predict and measure these properties early in the drug discovery process. optibrium.com By integrating data on potency, selectivity, solubility, permeability, metabolic stability, and other key attributes, medicinal chemists can make more informed decisions about which compounds to synthesize and advance. This holistic design approach increases the efficiency of the drug discovery process and the likelihood of identifying a successful drug candidate. nih.gov
An example of a multiparameter optimization matrix for a hypothetical this compound derivative is shown below.
| Compound | Potency (IC50, nM) | Selectivity (Fold) | Solubility (µg/mL) | Metabolic Stability (t½, min) |
| 5a | 50 | 100 | 50 | 30 |
| 5b | 25 | 150 | 20 | 45 |
| 5c | 60 | 80 | 100 | 15 |
This table is illustrative and based on general SAR principles.
Molecular Mechanisms of Action and Target Identification for N Cyclopropylindoline 4 Carboxamide Analogues
Identification of Molecular Targets through Phenotypic Screening
Phenotypic screening has emerged as a crucial strategy in the discovery of novel drugs and the identification of their molecular targets. nih.govnih.gov This approach involves testing compounds in whole-cell or whole-organism assays to identify agents that produce a desired phenotypic change, without a preconceived bias about the drug's target. nih.gov For many compounds identified through phenotypic screening, the cellular target is not immediately known, necessitating further investigation to elucidate the mechanism of action. nih.gov
One of the key challenges following a successful phenotypic screen is the process of target deconvolution, which aims to identify the specific biomolecule(s) with which a compound interacts to produce its effect. drughunter.com Various methods are employed for target identification, including genetic approaches like CRISPR-Cas based screening, which has been successfully used to identify targets for anti-cancer and infectious disease agents. drughunter.com Another powerful technique involves the use of chemogenomics, which integrates data on chemical structures, target proteins, and their associated biological pathways to predict and validate drug targets. nih.gov
In the context of N-cyclopropylindoline-4-carboxamide analogues and related structures, phenotypic screening can reveal their effects on complex cellular processes. For instance, a phenotypic screen of a GlaxoSmithKline compound set led to the discovery of 4-(pyridin-2-yl)thiazole (B15329947) derivatives as inhibitors of the Mycobacterium tuberculosis CTP synthetase, an enzyme essential for the bacterium's survival. nih.gov This highlights how a phenotypic observation—in this case, the inhibition of bacterial growth—can be traced back to a specific molecular target.
Enzyme Inhibition Profiling
The biological activity of this compound analogues is often linked to their ability to inhibit specific enzymes. Enzyme inhibition profiling is a critical step in characterizing the mechanism of action of these compounds.
NAPE-PLD:
N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. nih.govnih.gov The discovery of potent and selective inhibitors of NAPE-PLD has been a significant area of research. One such inhibitor, LEI-401, was identified through a high-throughput screen and has been shown to reduce NAE levels in the brain. nih.gov While specific data on this compound analogues directly inhibiting NAPE-PLD is not prevalent in the provided search results, the study of related carboxamide structures provides a framework for how such compounds might be evaluated. For example, ARN19874, a quinazolinedione sulfonamide derivative, is a known NAPE-PLD inhibitor. researchgate.net
CYP51:
Sterol 14α-demethylases (CYP51) are a family of cytochrome P450 enzymes that play a crucial role in sterol biosynthesis in eukaryotes. nih.govnih.gov They are the target of azole antifungal agents. nih.gov While human CYP51 has shown resistance to inhibition, structure-guided design has led to the development of more potent inhibitors. nih.gov The potential for this compound analogues to inhibit CYP51 would likely be explored through similar structure-based design and in vitro enzymatic assays.
LSD1:
Lysine-specific demethylase 1 (LSD1) is an enzyme that removes methyl groups from histone H3, playing a role in the regulation of gene expression. nih.govduke.edu Dysregulation of LSD1 has been implicated in neurodevelopmental disorders. nih.gov Several small molecule inhibitors of LSD1 have been developed, many of which are based on a cyclopropylamine (B47189) scaffold. duke.edunih.gov These inhibitors often act in a mechanism-based manner, covalently modifying the FAD cofactor of the enzyme. nih.gov For example, compound 34 , a styrenylcyclopropane derivative, was identified as a potent and selective LSD1 inhibitor. nih.gov Given the structural similarities, this compound analogues could potentially be investigated as a novel class of LSD1 inhibitors.
Receptor Binding and Modulation Studies
The interaction of this compound analogues with various receptors is another key aspect of their molecular mechanism of action.
Cannabinoid Receptors:
The cannabinoid receptors, CB1 and CB2, are G protein-coupled receptors (GPCRs) that are part of the endocannabinoid system. nih.govnih.gov The CB1 receptor is primarily found in the central nervous system, while the CB2 receptor is predominantly located in immune cells. windows.net A number of synthetic carboxamide-type cannabinoids have been developed and shown to act as agonists at both CB1 and CB2 receptors. researchgate.net For example, 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) derivatives have been identified as a new class of potent and selective CB2 receptor agonists. researchgate.net The binding affinity and functional activity of this compound analogues at cannabinoid receptors would be a critical area of investigation to determine their potential cannabimimetic effects.
CCR5:
The C-C chemokine receptor type 5 (CCR5) is another GPCR that serves as a co-receptor for HIV-1 entry into host cells. nih.govfrontiersin.org A number of small molecule antagonists of CCR5 have been developed as anti-HIV agents. nih.govnih.gov These antagonists often bind to an allosteric site on the receptor, preventing the conformational changes necessary for viral entry. nih.gov The potential for this compound analogues to bind to and modulate the activity of CCR5 could be explored using radioligand binding assays and functional assays that measure the inhibition of chemokine-induced signaling or HIV entry.
Investigations into DNA Interaction Mechanisms
The ability of small molecules to interact with DNA is a well-established mechanism of action for many therapeutic agents, particularly in the field of oncology. Nucleoside analogues, for example, can be incorporated into DNA and disrupt its replication and repair. nih.gov While there is no direct evidence from the provided search results to suggest that this compound analogues interact with DNA, this remains a theoretical possibility that could be investigated. Potential mechanisms of DNA interaction include:
Minor Groove Binding: Molecules that fit into the minor groove of the DNA double helix can interfere with the binding of transcription factors and other DNA-binding proteins.
Intercalation: Planar aromatic ring systems can insert themselves between the base pairs of DNA, causing a distortion of the helix and interfering with replication and transcription.
Alkylation: Chemically reactive groups on a molecule can form covalent bonds with DNA bases, leading to DNA damage and cell death.
Further studies would be required to determine if this compound analogues possess any of these DNA-interacting properties.
Cellular Pathway Analysis and Downstream Signaling Events
Understanding the impact of a compound on cellular pathways and downstream signaling events provides a broader picture of its biological effects. For example, the inhibition of an enzyme like LSD1 can lead to changes in histone methylation, which in turn affects the expression of numerous genes and influences various cellular processes, including learning and memory. nih.gov Similarly, the activation of cannabinoid receptors can trigger a cascade of intracellular signaling events, including the inhibition of adenylyl cyclase and the modulation of ion channels. nih.govwindows.net
Specificity and Off-Target Engagement of this compound Compounds
A crucial aspect of drug development is to ensure that a compound is selective for its intended target and has minimal off-target effects. The specificity of this compound analogues would need to be rigorously evaluated against a panel of related enzymes and receptors. For example, an LSD1 inhibitor would be tested for its activity against other histone demethylases and monoamine oxidases. nih.gov Similarly, a cannabinoid receptor agonist would be profiled for its activity at other GPCRs.
The identification of off-target engagement is equally important, as it can lead to unexpected side effects or provide opportunities for drug repositioning. Techniques such as chemical proteomics can be used to identify the full spectrum of proteins that a compound interacts with within a cell. This information is invaluable for understanding the complete pharmacological profile of a drug candidate and for predicting its potential toxicities.
Pharmacological Characterization of N Cyclopropylindoline 4 Carboxamide Analogues in Preclinical Models
In Vitro Pharmacological Profiling Against Disease-Relevant Targets
Analogues of N-Cyclopropylindoline-4-carboxamide have been evaluated against a variety of specific biological targets implicated in disease. These in vitro assays, which measure the direct interaction between a compound and a purified target like an enzyme or receptor, are crucial for elucidating mechanisms of action.
One area of investigation has been the modulation of transient receptor potential (TRP) channels. A series of indole-2-carboxamide analogues were identified as novel and selective agonists of the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, a key target in pain and inflammation pathways. For instance, compound 6g from this series demonstrated significant potency in activating the TRPV1 channel.
In the context of infectious diseases, indoline-2-carboxamide derivatives were identified as potent inhibitors of Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. The initial hit compound from a library screen, Compound 1 , showed potent antiproliferative activity against the parasite. nih.govnih.gov
The table below summarizes the in vitro activity of representative analogues against specific molecular targets.
| Compound/Analogue Class | Target | Assay Type | Activity Metric (Value) |
| Indole-2-carboxamide (6g) | Human TRPV1 | Channel Activation | EC50 (0.04 µM) |
| Indoline-2-carboxamide (1) | Trypanosoma brucei | Parasite Proliferation | EC50 (27 nM) nih.gov |
Cellular Efficacy Assays
The therapeutic potential of this compound analogues has been further explored in cell-based models across several disease areas. These assays provide a more complex biological system to evaluate a compound's efficacy, accounting for factors like cell permeability and metabolism.
Indole-2-carboxamide derivatives have emerged as promising broad-spectrum antiviral agents. One of the most advanced lead compounds, CCG205432 , along with its close analogues, has demonstrated potent inhibitory activity against a range of RNA viruses. These compounds are believed to act by targeting a host factor involved in cap-dependent translation. In cell-based assays using Western Equine Encephalitis Virus (WEEV) replicons, these analogues showed half-maximal inhibitory concentrations in the low micromolar range. asm.org Furthermore, CCG205432 maintained its potency against the infectious WEEV in cultured human neuronal cells, highlighting its potential for treating neurotropic viral infections. asm.org
The antiviral efficacy of these indole-2-carboxamide analogues is detailed in the table below.
| Compound | Virus (Cell Line) | Activity Metric (Value) |
| CCG205432 | WEEV Replicon (BHK) | IC50 (~1 µM) asm.org |
| CCG206381 | WEEV Replicon (BHK) | IC50 (~1 µM) asm.org |
| CCG209023 | WEEV Replicon (BHK) | IC50 (~1 µM) asm.org |
Analogues featuring a cyclopropane (B1198618) carboxamide structure have been assessed for their antimicrobial properties. Bioassays revealed that certain compounds possess moderate to excellent activity against clinically relevant bacterial and fungal pathogens. Notably, several compounds displayed promising antifungal activity against Candida albicans. The antibacterial activity of these compounds was also evaluated, with some showing inhibitory effects against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
The table below presents the minimum inhibitory concentration (MIC80) values for representative cyclopropane-containing amide analogues.
| Compound | Staphylococcus aureus (MIC80, µg/mL) | Escherichia coli (MIC80, µg/mL) | Candida albicans (MIC80, µg/mL) |
| F8 | >128 | >128 | 16 |
| F9 | 64 | 32 | 64 |
| F24 | >128 | >128 | 16 |
| F42 | >128 | >128 | 16 |
The anticancer potential of N-substituted 1H-indole-2-carboxamides has been a significant area of research. These compounds have demonstrated notable cytotoxicity and antiproliferative activity against a panel of human cancer cell lines. Several derivatives exhibited potent activity against leukemia and colon cancer cell lines, with some showing sub-micromolar efficacy. The mechanism of action is thought to involve interactions with key oncogenic targets such as topoisomerases, PI3Kα, and EGFR.
The table below summarizes the in vitro anticancer activity (IC50) of several indole-2-carboxamide analogues against various human cancer cell lines.
| Compound | HCT-116 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | K-562 (Leukemia) IC50 (µM) |
| 4 | 2.02 | 16.2 | 0.61 |
| 10 | 1.01 | >100 | >100 |
| 12 | 2.51 | 14.0 | 0.33 |
| 14 | 1.70 | 14.1 | 0.61 |
The unique structure of indoline (B122111) and indole (B1671886) carboxamides makes them attractive candidates for CNS-targeted therapies. Research has highlighted the neuroprotective potential of indole-based compounds. In studies using SH-SY5Y human neuroblastoma cells, certain indole analogues demonstrated the ability to disaggregate amyloid-beta (Aβ) fibrils, a key pathological hallmark of Alzheimer's disease. nih.gov These compounds also showed protective effects against oxidative stress in these neuronal cells. nih.gov
Furthermore, a series of indoline-2-carboxamide derivatives were specifically optimized for brain penetration to target the CNS stage of human African trypanosomiasis. nih.govnih.gov This demonstrates that the indoline scaffold can be modified to create compounds capable of crossing the blood-brain barrier and exerting effects within the CNS. The engagement of indole-2-carboxamides with the TRPV1 receptor, which is highly expressed in sensory neurons, further underscores the neurobiological activity of this class of compounds.
Selectivity Profiling Against Related Biological Targets
Selectivity is a critical parameter in drug development, as it helps to predict the potential for off-target effects. For the this compound analogues, selectivity has been assessed in various contexts.
In anticancer studies, the selectivity of N-substituted 1H-indole-2-carboxamides was determined by comparing their cytotoxicity in cancer cell lines to that in normal human dermal fibroblasts. Several compounds displayed high selectivity indices (SI), indicating a preferential effect on cancer cells. For example, compound 10 showed a high selectivity index of 99.4 for colon cancer cells, while compound 12 had an SI of 303 for leukemia cells.
In the study of TRPV1 agonists, the most promising indole-2-carboxamide derivatives were also tested for activity against the closely related TRP ankyrin-1 (TRPA1) channel to ensure target selectivity. This is crucial for developing specific pain therapeutics without engaging other sensory pathways.
The table below shows the selectivity indices of certain indole-2-carboxamide analogues.
| Compound | Cancer Cell Line | IC50 Cancer Cells (µM) | IC50 Normal Fibroblasts (µM) | Selectivity Index (SI) |
| 4 | K-562 | 0.61 | >100 | >164 |
| 10 | HCT-116 | 1.01 | >100 | >99.4 |
| 12 | K-562 | 0.33 | >100 | >303 |
| 14 | K-562 | 0.61 | >100 | >164 |
Computational and Chemoinformatics Approaches for N Cyclopropylindoline 4 Carboxamide Research
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. In drug discovery, it is instrumental in predicting the interaction between a ligand, such as an indoline-carboxamide derivative, and a protein's binding site.
Research on related structures demonstrates the utility of this method. For instance, docking studies performed on novel quinolone derivatives, which sometimes feature N-cyclopropyl groups, have helped to elucidate their binding modes with bacterial protein receptors like topoisomerase II DNA gyrase. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for biological activity. In a study on 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, molecular docking successfully embedded ligands into the active site, identifying crucial interactions with amino acid residues like Phe424, Phe381, and various histidines and glutamates. mdpi.com For a compound like N-Cyclopropylindoline-4-carboxamide, docking could be used to screen potential protein targets and understand the structural basis of its activity.
A typical output from a docking study includes a binding score and the predicted pose of the ligand in the protein's active site. Below is a hypothetical data table illustrating the type of results a docking study on a series of indoline-carboxamide analogs might yield against a specific protein target.
Table 1: Hypothetical Molecular Docking Results for Indoline-Carboxamide Analogs
| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Analog A (N-Cyclopropyl) | Kinase X | -8.5 | LYS76, GLU91, LEU148 |
| Analog B (N-Ethyl) | Kinase X | -7.9 | LYS76, GLU91, TYR149 |
| Analog C (N-Methyl) | Kinase X | -7.5 | LYS76, GLU91 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for their effects.
While no specific QSAR models for this compound were found, studies on other complex nitrogen-containing heterocyclic compounds have demonstrated the power of this approach. For example, a QSAR study on a series of CCR5 antagonists used physicochemical variables (like hydrophobicity and steric parameters) and indicator variables to explore how different substituents on the core structure influenced binding affinity. nih.gov The analysis revealed the importance of lipophilicity and electron-donating substituents for the activity. nih.gov Such an approach could be applied to a library of indoline-4-carboxamide derivatives to build a predictive model for a specific biological endpoint, guiding the synthesis of more potent analogs.
Table 2: Example of Parameters Used in a QSAR Model for a Hypothetical Indoline (B122111) Series
| Parameter | Description | Contribution to Activity |
|---|---|---|
| cLogP | Logarithm of the partition coefficient | Positive correlation (hydrophobicity is favorable) |
| Molar Refractivity (MR) | Molar refractivity (steric parameter) | Negative correlation for bulky groups at specific positions |
| Hammett Constant (σ) | Electronic parameter of substituents | Positive correlation for electron-withdrawing groups |
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can explore its conformational landscape, revealing the different shapes the molecule can adopt and their relative stabilities. This is critical for understanding how a ligand might adapt its shape to fit into a protein's binding site.
In a study aimed at discovering novel HPPD inhibitors, MD simulations were used to confirm the stability of ligand-protein complexes predicted by molecular docking. mdpi.com The simulations verified the persistence of key interactions, such as metal coordination bonds and π–π stacking, over the simulation time, adding confidence to the predicted binding mode. mdpi.com This technique could be used to assess the stability of this compound within a target binding site and to understand how its cyclopropyl (B3062369) and indoline moieties contribute to its binding dynamics.
Virtual Screening and De Novo Design of Novel this compound Structures
Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach was successfully used to identify novel indoline-2-carboxamide derivatives as inhibitors of Trypanosoma brucei. acs.orgresearchgate.net A focused protease library was screened, leading to the discovery of potent hits that were then optimized. acs.orgresearchgate.net Similarly, a docking-based virtual screen against the enzyme Notum identified new fragment-sized inhibitors with nanomolar activity from a large commercial library. nih.gov
De novo design, in contrast, involves designing a molecule from scratch or by modifying an existing one. This can be done by assembling fragments in a computationally simulated binding site. Starting with the this compound scaffold, de novo design algorithms could suggest modifications or additions to the structure to enhance its binding affinity for a specific target.
Chemical Space Exploration and Diversity Analysis of Indoline-Carboxamide Libraries
Chemical space exploration involves mapping the structural diversity and property distribution of a collection of molecules. For the indoline-carboxamide class, this analysis helps researchers understand the range of possible structures and properties, identify novel scaffolds, and ensure that newly synthesized libraries are diverse.
One study systematically explored the chemical space around the (iso)indoline scaffold to develop ligands that could interact with multiple G protein-coupled receptors (GPCRs). nih.gov By applying various pharmacophore elements relevant to central nervous system targets, researchers could chart the chemical space and design multi-target directed ligands. nih.gov Another research effort on antitubercular indole-2-carboxamides explicitly focused on expanding the chemical space of existing compounds to improve their activity spectrum against various mycobacterial strains. nih.gov This type of analysis would be valuable for a library based on the this compound core to ensure comprehensive coverage of potential drug-like properties.
Machine Learning Applications in Predictive Modeling for Biological Activity
Machine learning (ML), a subset of artificial intelligence, is increasingly used in drug discovery to build predictive models for biological activity, toxicity, and pharmacokinetic properties. These models can learn complex patterns from large datasets that are not easily captured by traditional QSAR methods.
While specific ML models for this compound are not documented, the broader indole-carboxamide class is a candidate for such approaches. For example, ML models could be trained on data from high-throughput screening campaigns of indole-carboxamide libraries to predict the antiproliferative activity of new, untested compounds against cancer cell lines. mdpi.comnih.gov These models can help prioritize which compounds to synthesize and test, saving time and resources.
Emerging Research Directions and Future Perspectives for N Cyclopropylindoline 4 Carboxamide
Integration with Advanced Drug Delivery Systems
The development of advanced drug delivery systems is a cornerstone of modern pharmaceutics, aiming to enhance therapeutic efficacy while minimizing side effects. For a molecule like N-Cyclopropylindoline-4-carboxamide, integration with such systems could be a promising avenue. Liposomal encapsulation or formulation into polymeric nanoparticles could improve its solubility and bioavailability, two critical parameters for any potential therapeutic agent. Furthermore, conjugation to targeting ligands via the carboxamide group could enable tissue-specific delivery, concentrating the compound at the site of action and reducing systemic exposure.
Design of Photoactivatable or Stimuli-Responsive Analogues
The field of pharmacology is increasingly interested in drugs that can be activated at a specific time and location within the body. Designing photoactivatable or stimuli-responsive analogues of this compound represents a sophisticated approach to achieving such control. By incorporating photolabile protecting groups or moieties sensitive to changes in pH or redox potential, derivatives of this compound could be engineered to remain inert until exposed to a specific trigger, such as light of a particular wavelength or the unique microenvironment of a tumor. This strategy would offer unprecedented precision in drug action.
Development of Chemical Probes for Target Validation
A critical step in drug discovery is the identification and validation of biological targets. Chemical probes, which are small molecules designed to interact with a specific protein or pathway, are invaluable tools in this process. This compound, with its distinct chemical handles, is a candidate for development into a chemical probe. By attaching a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, to the indoline (B122111) or cyclopropyl (B3062369) moieties, researchers could use these probes to identify the biological binding partners of the core scaffold, thereby elucidating its mechanism of action and validating potential therapeutic targets. ontosight.ainih.gov
Applications in Polypharmacology and Multi-Target Directed Ligands
The "one molecule, one target" paradigm of drug discovery is progressively giving way to the concept of polypharmacology, where a single compound is designed to interact with multiple targets. acs.orgacs.orgnih.gov This approach is particularly relevant for complex multifactorial diseases. The indoline scaffold, a component of this compound, is known to be a versatile framework in medicinal chemistry. nih.gov By strategic modification of the cyclopropyl and carboxamide substituents, it is conceivable to design analogues that act as multi-target directed ligands (MTDLs), simultaneously modulating several key pathways involved in a disease process. acs.orgacs.orgnih.gov
Exploration of this compound as a Privileged Scaffold
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets with high affinity. nih.govnih.gov The indoline and carboxamide motifs are well-established components of many biologically active compounds, suggesting that the this compound core could indeed function as a privileged scaffold. nih.govnih.gov Systematic exploration of this scaffold, through the synthesis of a diverse library of analogues with variations at the cyclopropyl and carboxamide positions, could lead to the discovery of novel compounds with a wide range of therapeutic applications. The inherent rigidity and three-dimensional structure of the cyclopropylindoline core provide a solid foundation for the design of potent and selective ligands.
Patent Landscape Analysis and Intellectual Property Considerations for N Cyclopropylindoline 4 Carboxamide
Review of Key Patent Filings Related to Indoline (B122111), Cyclopropyl (B3062369), and Carboxamide Scaffolds
The structural components of N-Cyclopropylindoline-4-carboxamide—the indoline nucleus, the cyclopropyl group, and the carboxamide linkage—are all well-represented in the patent literature, highlighting their importance in medicinal chemistry.
The indole (B1671886) scaffold , a "privileged structure" in drug discovery, is a core component of numerous natural and synthetic biologically active compounds. nih.gov Its derivatives have been the subject of extensive patenting activity, targeting a wide array of therapeutic areas including anti-inflammatory, phosphodiesterase inhibition, and serotonin (B10506) receptor modulation. nih.gov The versatility of the indole nucleus allows it to bind to a diverse range of receptors, making it a frequent subject of patent applications for new drug candidates. mdpi.com
The cyclopropyl group has seen increasing use in drug development to enhance a variety of pharmacological properties. nih.gov Patents often cite the inclusion of a cyclopropyl ring for its ability to improve potency, metabolic stability, and brain permeability, while also reducing off-target effects. nih.gov Its rigid, three-dimensional structure can also provide a favorable conformational constraint, a feature often highlighted in patent claims.
The carboxamide moiety is another privileged scaffold frequently found in FDA-approved drugs. nih.gov Its ability to form strong hydrogen bonds makes it a key interaction point with biological targets, leading to its widespread inclusion in patented compounds across various therapeutic indications, including anti-infective and anti-cancer agents. nih.gov
A review of the patent landscape for these individual scaffolds reveals a dense and active area of research and development. The following table provides a high-level overview of representative patent filings for each scaffold.
| Scaffold | Representative Patent Focus | Therapeutic Areas Mentioned in Patents | Key Innovations Claimed in Patents |
| Indoline | SHP-2 inhibitors for cancer treatment google.com | Cancer, Inflammation google.comnih.gov | Novel indoline-based compounds with specific substitutions for selective enzyme inhibition. google.com |
| Cyclopropyl | High-efficiency, low-toxicity fungicides patsnap.com | Agrochemicals, Antivirals, Anticancer patsnap.comacs.org | Methods of synthesis for cyclopropyl-containing intermediates, improved potency and drug-like properties. patsnap.comacs.org |
| Carboxamide | CGRP receptor antagonists for migraines nih.gov | Hyperlipidemia, Pain, Cancer, Infectious Diseases nih.govgoogle.comgoogle.com | Novel carboxamide derivatives with specific substitutions, methods of use for treating various diseases. nih.govgoogle.com |
Analysis of Patent Claims and Novelty for this compound and its Analogues
While broad patent filings exist for the individual scaffolds, the novelty of this compound would likely reside in the unique combination of these three moieties and the resulting specific biological activity. A hypothetical patent for this compound would need to demonstrate novelty, non-obviousness, and utility.
Novelty would be established if the exact structure of this compound has not been previously disclosed in the public domain.
Non-obviousness would be argued by demonstrating that the combination of the indoline, cyclopropyl, and carboxamide groups in this specific arrangement leads to unexpected and superior properties compared to what would be anticipated from the prior art. This could include, for example, significantly improved potency, selectivity, or a novel mechanism of action.
Utility would be demonstrated by providing evidence of a specific and substantial therapeutic use, supported by in vitro and/or in vivo data.
An analysis of patent claims for analogues would likely focus on variations in substitution patterns on the indoline ring, the cyclopropyl group, or the carboxamide nitrogen. For instance, a patent might claim a Markush structure encompassing a genus of related compounds.
Strategies for Intellectual Property Protection in Drug Discovery
Protecting intellectual property is paramount in drug discovery to justify the substantial investment required for research and development. dcp-ip.com Several types of patents can be strategically employed:
Composition of Matter Patents: These provide the strongest protection, covering the chemical entity itself, including this compound. creative-biolabs.com
Method of Use Patents: These patents claim the use of a compound to treat a specific disease. creative-biolabs.com
Process Patents: These protect a specific method of synthesizing a compound. A novel and efficient synthesis of this compound could be a valuable IP asset. patentpc.com
Formulation Patents: These cover specific formulations of a drug, such as a particular salt form or a sustained-release version. creative-biolabs.com
A robust IP strategy often involves filing for multiple types of patents to create a "patent thicket" that can deter competitors. patentpc.com Early and comprehensive patent searches are crucial to navigate this complex landscape and avoid infringement. patentpc.com
| IP Protection Strategy | Description | Relevance to this compound |
| Composition of Matter Patent | Protects the novel chemical structure itself. creative-biolabs.com | The primary and strongest form of protection for the molecule. |
| Method of Use Patent | Protects the use of the compound for a specific therapeutic indication. creative-biolabs.com | Secures the market for a particular disease treatment. |
| Process Patent | Protects a novel and non-obvious method of synthesis. patentpc.com | Can provide a competitive advantage even if the composition of matter patent is challenged. |
| Formulation Patent | Protects a specific formulation of the active pharmaceutical ingredient. creative-biolabs.com | Can extend the product lifecycle and provide advantages in drug delivery. |
Impact of Patent Expiration on Future Research and Development
The expiration of a patent has a profound impact on the pharmaceutical market. drugpatentwatch.com Once a patent for a drug like this compound expires, generic manufacturers can enter the market, leading to a significant drop in price and revenue for the innovator company. jocpr.com
This "patent cliff" incentivizes pharmaceutical companies to continually invest in R&D to fill their pipelines with new, patent-protected drugs. jocpr.com The looming expiration of a key patent can spur a company to increase its R&D spending, seek new licensing opportunities, and explore the development of next-generation products or "line extensions" with new patents. unc.eduunc.edu For this compound, this could mean research into new formulations, new therapeutic indications, or the development of structurally related but distinct follow-on compounds.
Collaborative Research and Licensing Opportunities
The high costs and risks associated with drug discovery often lead to collaborations between different entities. duke.edu Pharmaceutical companies frequently partner with academic institutions and smaller biotech firms to access novel technologies and promising early-stage compounds. duke.edu
For a compound like this compound, several collaborative models could be envisioned:
In-licensing: A large pharmaceutical company could license the compound from a smaller company or university that discovered it, taking on the responsibility for later-stage development and commercialization.
Co-development: Two or more companies might pool their resources and expertise to jointly develop the compound.
Research Collaborations: A pharmaceutical company could fund research at a university to explore the mechanism of action or potential new applications of the compound.
These collaborations can provide access to necessary funding, expertise, and resources to advance the development of promising new therapies. resrchintl.com
Q & A
Q. What are the standard synthetic routes for N-Cyclopropylindoline-4-carboxamide, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, including cyclopropane ring formation and carboxamide coupling. For example, cyclopropyl groups are introduced via [3+2] cycloaddition or alkylation reactions, followed by carboxamide formation using coupling agents like EDC/HOBt. Intermediates are characterized via -NMR, -NMR, and IR spectroscopy to confirm functional groups and regiochemistry. Yields are optimized by adjusting stoichiometry and solvent polarity (e.g., dichloromethane or acetonitrile) .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): -NMR identifies proton environments (e.g., cyclopropyl CH at δ 0.8–1.2 ppm), while -NMR confirms carbonyl carbons (C=O at ~170 ppm).
- Infrared Spectroscopy (IR): Stretching frequencies for amide C=O (1650–1700 cm) and N-H (3300 cm).
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. Cross-referencing with published data for analogous compounds (e.g., pyridine-carboxamides) ensures accuracy .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound?
Optimization involves:
- Temperature Control: Lower temperatures (0–5°C) reduce side reactions during cyclopropane formation.
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance carboxamide coupling efficiency.
- Catalyst Screening: Palladium catalysts (e.g., Pd(OAc)) may accelerate cyclization steps. Reaction progress is monitored via TLC and HPLC, with purified yields typically reaching 60–80% after column chromatography .
Q. What methodologies are employed to resolve contradictions in spectroscopic data (e.g., NMR vs. mass spectrometry) for this compound?
Contradictions arise from impurities or tautomeric forms. Strategies include:
- Repeat Synthesis: Eliminate batch-specific impurities.
- 2D NMR (COSY, HSQC): Resolve overlapping signals and assign proton-carbon correlations.
- Computational Validation: Density Functional Theory (DFT) simulations predict NMR shifts and compare them with experimental data .
Q. How does this compound interact with biological targets, and what assays are used to study this?
The compound may inhibit enzymes (e.g., kinases) or modulate receptors (e.g., GPCRs). Assays include:
- Enzyme Inhibition: IC determination via fluorogenic substrates.
- Cellular Uptake: Radiolabeled (e.g., ) or fluorescently tagged analogs track intracellular distribution.
- Binding Studies: Surface Plasmon Resonance (SPR) or ITC quantify affinity for target proteins .
Q. What strategies are used to analyze stereochemical outcomes in this compound derivatives?
Chiral HPLC or capillary electrophoresis separates enantiomers. Absolute configuration is confirmed via X-ray crystallography or circular dichroism (CD) spectroscopy. For example, cyclopropane stereochemistry is resolved using NOESY NMR to detect spatial proximity of substituents .
Data Analysis and Interpretation
Q. How can researchers reconcile discrepancies between computational predictions and experimental biological activity data?
Discrepancies may arise from solvation effects or protein flexibility. Solutions include:
- Molecular Dynamics (MD) Simulations: Model ligand-protein interactions under physiological conditions.
- Free Energy Perturbation (FEP): Quantify binding energy differences between predicted and observed conformers. Experimental validation via mutagenesis (e.g., Ala-scanning) identifies critical binding residues .
Q. What statistical approaches are recommended for dose-response studies of this compound in cellular assays?
Nonlinear regression (e.g., log[inhibitor] vs. response) calculates EC/IC values. Error bars represent triplicate measurements, and outliers are assessed via Grubbs' test. Synergy studies (e.g., Chou-Talalay method) evaluate combinatorial effects with other drugs .
Tables
Table 1: Key Spectroscopic Data for This compound
| Technique | Key Signals | Reference |
|---|---|---|
| -NMR | Cyclopropyl CH: 0.8–1.2 ppm; Indoline NH: 8.2 ppm (broad) | |
| -NMR | C=O: 170 ppm; Aromatic carbons: 120–140 ppm | |
| IR | Amide C=O: 1680 cm; N-H: 3300 cm |
Table 2: Optimization of Reaction Conditions for Carboxamide Coupling
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Reduces hydrolysis |
| Solvent | DMF | Enhances solubility |
| Catalyst | EDC/HOBt | 75–85% yield |
| Reaction Time | 12–16 hours | Maximizes conversion |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
